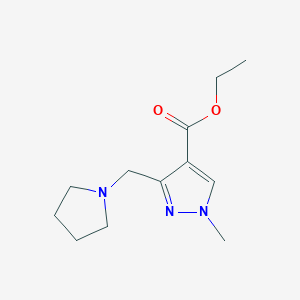

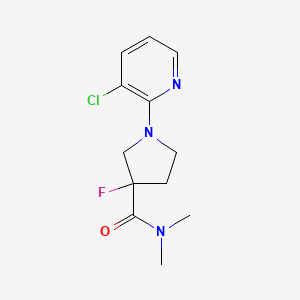

![molecular formula C24H28N2O4 B2948950 2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pivalate CAS No. 326017-78-1](/img/structure/B2948950.png)

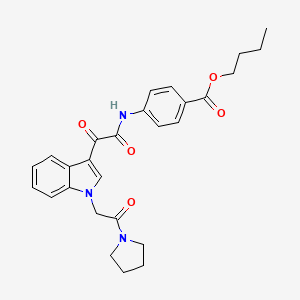

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pivalate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pivalate is a compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of the naturally occurring alkaloid, berberine, and has been found to have a range of biochemical and physiological effects.

科学的研究の応用

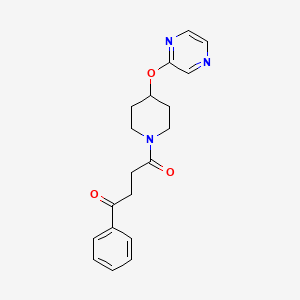

Drug Development

Compounds with similar structures have been used as functionalized ligands for the development of Thalidomide-based PROTACs (Proteolysis Targeting Chimeras), which are designed to degrade specific proteins within cells .

Cancer Treatment

Some derivatives are useful as PARG (Poly(ADP-ribose) glycohydrolase) inhibitors and can be used in the treatment of proliferative disorders, particularly cancer .

Cytotoxicity Screening

Similar molecular structures have been synthesized and screened for cytotoxicity towards various cancer cell lines, which is a crucial step in drug discovery and development .

Drug Resistance Overcoming

Molecular hybridization strategies involve blending pharmacophore moieties to generate single molecular entities that exhibit better selectivity, improved affinity and activity, and can overcome drug resistance .

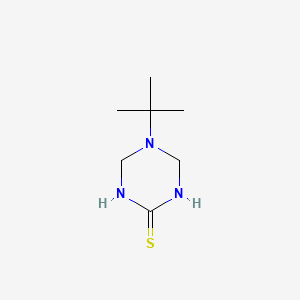

Insulin Release Inhibition

Compounds with related structures have been evaluated as KATP channel activators and found to be effective in inhibiting insulin release from pancreatic B cells, which could have implications for diabetes treatment .

Neurotoxicity Research

Newly synthesized derivatives have been investigated for their neurotoxic potentials, including effects on acetylcholinesterase activity and malondialdehyde levels in brain tissue, which are important parameters in neurotoxicity studies .

作用機序

Target of action

The compound seems to be related to pomalidomide , which is known to target cereblon , a substrate receptor of the E3 ubiquitin ligase . Cereblon is involved in various biological processes, including limb development, angiogenesis, and the neuronal homeostasis of mammals .

Mode of action

The compound might work similarly to pomalidomide-based PROTACs (Proteolysis-Targeting Chimeras) . PROTACs function by recognizing E3 ubiquitin ligase and target protein, leading to the polyubiquitination and subsequent proteasomal degradation of the target protein .

Biochemical pathways

The compound might affect the ubiquitin-proteasome pathway, which is responsible for the degradation of most proteins in the cytoplasm and nucleus of eukaryotic cells .

Result of action

The compound might induce the degradation of target proteins, potentially altering cellular processes and leading to therapeutic effects . For example, pomalidomide has been shown to enhance the immune response mediated by T cells and NK cells, inhibit the production of monocyte proinflammatory cytokines, and induce apoptosis of cancer cells .

特性

IUPAC Name |

2-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)ethyl 2,2-dimethylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O4/c1-24(2,3)23(29)30-15-14-26-21(27)17-9-7-8-16-19(25-12-5-4-6-13-25)11-10-18(20(16)17)22(26)28/h7-11H,4-6,12-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUTUEGUWQWCNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OCCN1C(=O)C2=C3C(=C(C=C2)N4CCCCC4)C=CC=C3C1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl pivalate | |

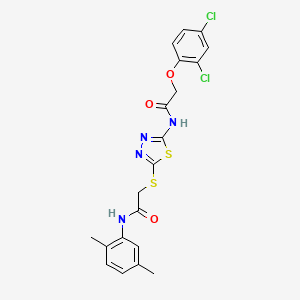

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(5-chloro-2-methoxyphenyl)-7-methyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2948867.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-isopropylphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2948874.png)

![N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2948875.png)

![5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2948876.png)

![N-isopropyl-5,6-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2948885.png)